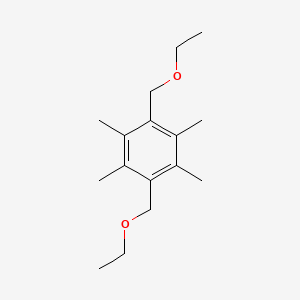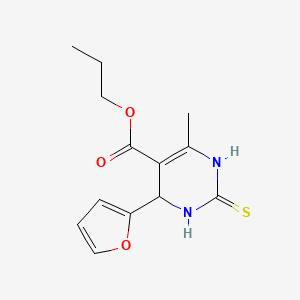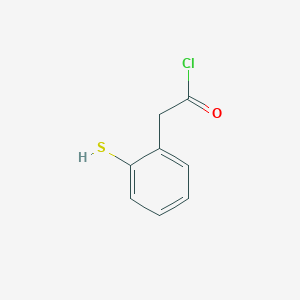
bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a thioate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropylamine with ethanediimidothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
- Investigated for its role in drug delivery systems due to its multiple functional groups.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism by which bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and thioate groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
- Bis(2,3-dihydroxypropyl) disulfide
- Bis(2,3-dihydroxypropyl) thioether
- Bis(2,3-dihydroxypropyl) sulfone
Uniqueness: Bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate is unique due to its specific combination of hydroxyl and thioate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16N2O6S2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate |
InChI |
InChI=1S/C8H16N2O6S2/c11-1-5(13)3-17-7(9-15)8(10-16)18-4-6(14)2-12/h5-6,11-16H,1-4H2/b9-7-,10-8- |
Clave InChI |
SNSPBYCAMUJUKR-XOHWUJONSA-N |
SMILES isomérico |
C(O)C(O)CS/C(=N\O)/C(=N/O)/SCC(O)CO |
SMILES canónico |
C(C(CSC(=NO)C(=NO)SCC(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)

![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)

![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)

![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
